Lipophilicity Advantage vs. Methane- and Benzenesulfonamide Analogs
This compound exhibits an XLogP3-AA of 2.9, which is notably higher than its benzenesulfonamide analog (XLogP3-AA 2.5) and significantly higher than the methanesulfonamide analog (XLogP3-AA 0.5) . The intermediate lipophilicity (2.0-3.0) is often associated with optimal membrane permeability while maintaining aqueous solubility, a balance unachievable with the distal methane- or benzenesulfonamide replacements [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Methanesulfonamide analog: 0.5; Benzenesulfonamide analog: 2.5 |
| Quantified Difference | Target is 5.8-fold more lipophilic than the methanesulfonamide analog and 0.4 logP units higher than the benzenesulfonamide analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
Lipophilicity near 3.0 is frequently desirable for CNS drug candidates and intracellular target engagement, making this compound a more relevant scaffold than the extremely polar methane analog or the planar benzene analog.
- [1] PubChem. (2025). Compound Summary for CID 71804113, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
